molecular formula C17H19NO5S B12994724 N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B12994724
M. Wt: 349.4 g/mol
InChI Key: QMSAEIAHEXWOHB-UHFFFAOYSA-N
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Description

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetyl group, two methoxy groups, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the Friedel-Crafts acylation reaction. This reaction is performed using carboxylic acid chlorides or anhydrides in the presence of a catalyst like polyphosphoric acid. The process involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide with acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl)benzamide
  • N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide

Comparison: N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific functional groups and their arrangement on the benzene ringFor instance, the presence of the sulfonamide group can enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO5S/c1-11-5-7-13(8-6-11)24(20,21)18-15-10-17(23-4)16(22-3)9-14(15)12(2)19/h5-10,18H,1-4H3

InChI Key

QMSAEIAHEXWOHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C)OC)OC

Origin of Product

United States

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